molecular formula C9H5ClF2N2O B2595921 4-Chloro-7-(difluoromethoxy)quinazoline CAS No. 2225142-46-9

4-Chloro-7-(difluoromethoxy)quinazoline

Cat. No. B2595921
CAS RN: 2225142-46-9
M. Wt: 230.6
InChI Key: WTTGJCMEIAPDAP-UHFFFAOYSA-N
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Description

4-Chloro-7-(difluoromethoxy)quinazoline is a chemical compound with the molecular formula C9H5ClF2N2O . It is a type of quinazoline, a class of organic compounds that are of interest in medicinal chemistry .


Synthesis Analysis

The synthesis of quinazoline derivatives, including 4-Chloro-7-(difluoromethoxy)quinazoline, often involves condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-(difluoromethoxy)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms .


Physical And Chemical Properties Analysis

4-Chloro-7-(difluoromethoxy)quinazoline has a predicted density of 1.466±0.06 g/cm3 and a predicted boiling point of 317.1±37.0 °C .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including “4-Chloro-7-(difluoromethoxy)quinazoline”, have been studied for their potential anti-cancer properties . For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .

Anti-Inflammatory Activity

Quinazoline derivatives have been found to exhibit anti-inflammatory properties . This suggests that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the treatment of inflammatory conditions.

Anti-Bacterial Activity

Research has shown that quinazoline derivatives can have anti-bacterial effects . This means that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the development of new antibiotics.

Analgesic Activity

Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the development of new pain relief medications.

Anti-Viral Activity

Quinazoline derivatives have been found to exhibit anti-viral properties . This suggests that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the treatment of viral infections.

Anti-Convulsant Activity

Quinazoline derivatives have been found to have anti-convulsant properties . This suggests that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the treatment of conditions such as epilepsy.

Future Directions

Quinazoline derivatives, including 4-Chloro-7-(difluoromethoxy)quinazoline, are of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against various types of cancers .

properties

IUPAC Name

4-chloro-7-(difluoromethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-8-6-2-1-5(15-9(11)12)3-7(6)13-4-14-8/h1-4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTGJCMEIAPDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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